molecular formula C14H22O B14509541 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one CAS No. 62939-76-8

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one

Cat. No.: B14509541
CAS No.: 62939-76-8
M. Wt: 206.32 g/mol
InChI Key: TZDKDRMWJIDISR-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring and a cyclohexyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with cyclohexene in the presence of a suitable catalyst. The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohex-1-en-1-yl)-1-cyclohexylethan-1-one is unique due to its dual cyclohexyl and cyclohexene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications .

Properties

CAS No.

62939-76-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-1-cyclohexylethanone

InChI

InChI=1S/C14H22O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h7,13H,1-6,8-11H2

InChI Key

TZDKDRMWJIDISR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CCCCC2

Origin of Product

United States

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